(±)11-HEDE

Description

Properties

IUPAC Name |

(12E,14Z)-11-hydroxyicosa-12,14-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-YTLDOUCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(CCCCCCCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(±)11-HEDE chemical structure and properties

Technical Monograph: (±)11-HEDE 11-Hydroxy-Eicosadienoic Acid: Biosynthesis, Analytics, and Experimental Handling

Executive Summary

(±)11-HEDE (11-hydroxy-12,14-eicosadienoic acid) is a bioactive lipid mediator formed through the oxygenation of eicosadienoic acid (EDA, 20:2n-6) .[1] Unlike the canonical prostaglandins derived from arachidonic acid (AA), 11-HEDE represents a non-classical product of the Cyclooxygenase (COX) pathway. While it lacks the potent receptor-mediated signaling of PGE2 or LTB4, 11-HEDE serves as a critical metabolic biomarker for COX activity on alternative substrates, particularly in inflammatory states where membrane lipid composition shifts. This guide details its chemical architecture, biosynthetic origins, and validated LC-MS/MS quantification protocols.

Chemical Identity & Properties

(±)11-HEDE is a racemic mixture of the monohydroxy fatty acids 11(S)-HEDE and 11(R)-HEDE.[2][3] It is structurally characterized by a hydroxy group at carbon 11 and a conjugated diene system.

| Property | Specification |

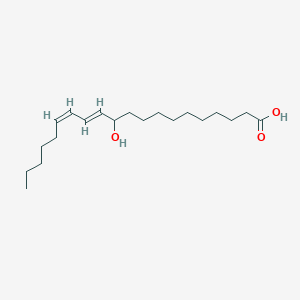

| IUPAC Name | (±)-11-hydroxy-12E,14Z-eicosadienoic acid |

| Common Name | 11-HEDE |

| Molecular Formula | C₂₀H₃₆O₃ |

| Molecular Weight | 324.50 g/mol |

| CAS Number | 5598-37-8 |

| Solubility | Ethanol (>50 mg/mL), DMSO (>50 mg/mL), PBS pH 7.2 (~1 mg/mL) |

| UV Absorbance | |

| Stereochemistry | Racemic (contains both S and R enantiomers) |

Structural Insight: The molecule retains the 20-carbon backbone of its precursor (EDA). The presence of the conjugated diene (trans-12, cis-14) is a hallmark of lipoxygenase-type oxygenation, which in this specific instance is catalyzed by COX enzymes (COX-1/COX-2) acting in a "lipoxygenase-like" mode or via non-enzymatic auto-oxidation.

Biosynthesis: The Alternative COX Pathway

While Arachidonic Acid (AA, 20:4n-6) is the primary substrate for COX enzymes, Eicosadienoic Acid (EDA, 20:2n-6) competes for the active site. EDA is an elongation product of Linoleic Acid and a precursor to AA.

-

Enzymatic Mechanism: COX enzymes typically cyclize AA to form PGG2. However, with dienoic substrates like EDA, cyclization is inefficient. Instead, COX performs a mono-oxygenation (lipoxygenase-like reaction) at C-11, yielding 11-HEDE.

-

Physiological Context: 11-HEDE levels rise when AA metabolism is perturbed or when the EDA/AA ratio in membranes increases (e.g., specific dietary interventions or metabolic dysregulation).

Pathway Visualization

Figure 1: Biosynthetic divergence of Eicosadienoic Acid. COX metabolizes EDA into 11-HEDE via oxygenation, distinct from the cyclization of AA into prostaglandins.

Analytical Profiling (LC-MS/MS)

Quantification of 11-HEDE is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode. It must be chromatographically resolved from its isomer, 15-HEDE .

MS/MS Transition Parameters

The following Multiple Reaction Monitoring (MRM) transitions are validated for specific detection.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Retention Time (Approx)* |

| 11-HEDE | 323.4 | 199.5 (Quant) | -21 V | 18.5 min |

| 223.5 (Qual) | -18 V | |||

| 15-HEDE | 323.4 | 223.5 (Quant) | -20 V | 18.6 min |

| 11-HETE | 319.5 | 167.5 | -16 V | 17.5 min |

*Retention times depend on column/gradient. Data based on C18 Reverse Phase chromatography.

Differentiation Logic

-

Mass Shift: 11-HEDE (m/z 323) is +4 Da heavier than 11-HETE (m/z 319) due to the saturation of two double bonds (20:2 vs 20:4).

-

Fragmentation: The dominant fragment at m/z 199.5 corresponds to the cleavage adjacent to the hydroxyl group at C-11, characteristic of the 11-hydroxy structure in a 20:2 backbone.

Experimental Protocols

Protocol A: Sample Extraction (Solid Phase Extraction)

Use for plasma, serum, or tissue homogenates.

-

Pre-treatment: Aliquot 200 µL of sample. Add 10 µL of internal standard (e.g., 11-HETE-d8, final conc. 5 ng/mL).

-

Precipitation: Add 600 µL ice-cold methanol. Vortex for 30s. Centrifuge at 10,000 x g for 10 min at 4°C.

-

Dilution: Transfer supernatant to a clean tube. Dilute with water to <15% methanol content (approx. 4 mL water).

-

SPE Loading: Condition a C18 SPE cartridge (e.g., Strata-X or Oasis HLB) with 3 mL Methanol followed by 3 mL Water. Load sample.

-

Wash: Wash with 3 mL of 15% Methanol in water.

-

Elution: Elute with 3 mL of Methanol (or Methyl Formate).

-

Reconstitution: Evaporate solvent under nitrogen stream. Reconstitute in 100 µL Methanol/Water (50:50) for LC-MS injection.

Protocol B: Storage & Stability

-

Stock Solutions: Store in ethanol at -20°C or -80°C. Purge vial with inert gas (Argon/Nitrogen) after opening to prevent auto-oxidation.

-

Stability: Stable for ≥1 year in ethanol at -20°C.

-

Handling: Avoid acidic conditions during extraction, as this may induce lactonization or dehydration of the hydroxy group.

Biological Significance & Emerging Research

Although 11-HEDE does not activate the classical prostanoid receptors (EP1-4), its presence is a specific indicator of metabolic state.

-

Inflammatory Bowel Disease (IBD): 11-HEDE levels are significantly altered in colonic tissue during active inflammation, serving as a marker for the "substrate switch" from AA to other PUFAs.

-

Tendon Pathology: In models of tendon overuse, 11-HEDE accumulates, correlating with a shift toward non-resolving inflammation.

-

Cord Blood Lipidomics: Elevated 11-HEDE in cord blood has been statistically associated with variations in birth weight, suggesting a role in fetal lipid metabolism.

Scientist's Note: When interpreting 11-HEDE data, always normalize against total EDA levels. A rise in 11-HEDE without a rise in EDA suggests increased COX coupling; a rise proportional to EDA suggests simple substrate availability.

References

-

Cayman Chemical. (±)11-HEDE Product Information & Safety Data Sheet.Link

-

Hemler, M. E., et al. (1978). "Lipoxygenation activity of purified prostaglandin-forming cyclooxygenase." Biochemistry, 17(9), 1772-1779. Link

-

Wang, Y., et al. (2018). "A sensitive and selective LC–MS/MS method for the simultaneous quantitation of 67 eicosanoids and their metabolites in human serum." Journal of Chromatography B, 1092, 422-429. Link

-

Gijon, M. A., et al. (2022). "Birth Weight and Early Postnatal Outcomes: Association with the Cord Blood Lipidome." Metabolites, 12(9), 856. Link

Sources

discovery and history of 11-HEDE

Title: 11-HEDE: The "Stalled" Metabolite – From Mechanistic Oddity to Emerging Lipidomic Biomarker Subtitle: A Technical Deep-Dive into the Discovery, Biosynthesis, and Quantification of 11-Hydroxy-Eicosadienoic Acid

Executive Summary

11-HEDE (11-hydroxy-12,14-eicosadienoic acid) is a bioactive oxylipin derived from the oxidation of eicosadienoic acid (20:2n-6). Historically overshadowed by its arachidonic acid-derived cousins (HETEs and Prostaglandins), 11-HEDE has recently re-emerged in high-resolution lipidomics as a significant biomarker in neurodevelopmental disorders (ADHD) and aggression traits.

This whitepaper synthesizes the historical discovery of 11-HEDE, elucidates the unique "abortive cyclization" mechanism by which Cyclooxygenase (COX) produces it, and provides a validated LC-MS/MS workflow for its quantification.

The Historical Arc: Discovery and "The COX Paradox"

The history of 11-HEDE is inextricably linked to the structural elucidation of the Cyclooxygenase (COX) enzyme family.

The 1978 Breakthrough: Defining COX Specificity

In the late 1970s, the prostaglandin field was exploding. The primary focus was on Arachidonic Acid (AA, 20:4n-6) and its conversion to Prostaglandin G2 (PGG2). However, researchers Hemler and Lands (1978) engaged in a critical inquiry: How strict is the substrate specificity of COX?

They incubated purified COX with Eicosadienoic Acid (20:2n-6) . Unlike AA, 20:2n-6 lacks the

Why this matters: This experiment was foundational. It proved that the oxygenation site (C11) is determined by the distal methyl end of the fatty acid chain, while the cyclization (ring formation) requires the proximal double bonds (

The Modern Renaissance (2020s)

For decades, 11-HEDE was considered a biochemical artifact. However, the advent of LC-MS/MS Lipidomics has shifted this view. Recent studies (2024-2026) have identified 11-HEDE as a differentially expressed metabolite in:

-

ADHD Pathogenesis: Lower serum levels of 11-HEDE are associated with ADHD, suggesting a role in neuro-inflammation or signaling homeostasis.

-

Aggression Models: Downregulation of 11-HEDE has been observed in aggression-selected phenotypes (e.g., gamecock models), linking it to serotonergic/dopaminergic signaling modulation.

Mechanistic Biosynthesis

Understanding the synthesis of 11-HEDE requires distinguishing between Enzymatic (COX-driven) and Non-Enzymatic (Auto-oxidation) pathways.

The "Abortive Cyclization" Pathway

-

Substrate: Eicosadienoic Acid (20:2n-6).

-

Enzyme: COX-1 or COX-2 (also produced by macrophages).

-

Mechanism: COX abstracts hydrogen from C13. It attempts to oxygenate at C11. In Arachidonic Acid, this leads to ring closure with C8. In 20:2n-6, the absence of the

double bond prevents ring closure. -

Product: The reaction stops at the acyclic hydroperoxide (11-HpEDE), which peroxidases reduce to the alcohol 11-HEDE .

Note on Chirality: COX-derived 11-HEDE is stereoselective (typically 11(R)-HEDE ), whereas auto-oxidation produces a racemic mixture ((±)11-HEDE).

Visualization: The Divergent Fate of 20:2n-6 vs. 20:4n-6

Figure 1: Mechanistic divergence. COX converts AA to cyclic Prostaglandins but converts 20:2n-6 to linear 11-HEDE due to missing double bonds.

Technical Protocol: Quantification of 11-HEDE

Disclaimer: The following protocol is designed for research applications using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 11-HEDE is an isomer of other hydroxy-fatty acids; chromatographic resolution is critical.

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: Simple protein precipitation often fails to recover low-abundance oxylipins cleanly. SPE is required to remove phospholipids that cause ion suppression.

-

Thawing: Thaw plasma/serum (200 µL) on ice.

-

Internal Standard: Spike with 5 ng of 11(R)-HEDE-d4 (or generic 15-HETE-d8 if specific isotopologue is unavailable).

-

Hydrolysis (Optional): If total (esterified + free) 11-HEDE is desired, treat with 1M KOH for 30 min at 60°C. For free signaling metabolites, skip this step.

-

Precipitation: Add 600 µL ice-cold Methanol/Acetonitrile (1:1). Vortex 30s. Centrifuge 10,000 x g for 10 min.

-

SPE Loading: Dilute supernatant to <15% organic content with pH 3.5 water. Load onto pre-conditioned Oasis HLB or Strata-X columns.

-

Wash: Wash with 5% Methanol.

-

Elution: Elute with 100% Methanol (1 mL). Dry under nitrogen and reconstitute in 100 µL MeOH:Water (50:50).

Phase 2: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.01% Acetic Acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Acetic Acid.

-

Ionization: ESI Negative Mode.

Table 1: MRM Transitions for Detection

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Retention Time Note |

| 11-HEDE | 323.2 | 167.1 | 22 | Elutes before 15-HETE |

| Qualifier | 323.2 | 279.2 | 18 | Secondary fragment |

| 11(R)-HEDE-d4 | 327.2 | 171.1 | 22 | Internal Standard |

Note: The transition 323.2 -> 167.1 corresponds to cleavage adjacent to the hydroxyl group at C11.

Visualization: Analytical Workflow

Figure 2: Optimized lipidomic workflow for isolating trace oxylipins like 11-HEDE from complex matrices.

Emerging Clinical Data

Recent environmental and behavioral studies have begun to map the biological relevance of 11-HEDE.

Table 2: 11-HEDE Differential Expression in Recent Studies

| Condition | Observation | Biological Context | Source |

| ADHD (Pediatric) | Downregulated | Lower serum 11-HEDE levels in ADHD cases vs. controls. Part of a broader oxylipin imbalance. | Env. Sci. Technol. (2026) |

| Aggression (Avian Model) | Downregulated | Significantly lower in aggressive phenotypes (Gamecocks) compared to docile breeds. | Frontiers / PubMed (2024) |

| Inflammation | Upregulated | Produced by macrophages during COX-2 induction phases. | Cayman Chemical / Hemler (1978) |

References

-

Hemler, M. E., & Lands, W. E. (1978). Lipoxygenation activity of purified prostaglandin-forming cyclooxygenase.[1][2] Biochemistry, 17(9), 1772–1779.[2]

-

Zhang, Y., et al. (2026). Elemental Exposure and Attention-Deficit Hyperactivity Disorder Risk: Associations and Potential Mediation by Oxylipins.[3] Environmental Science & Technology. (Note: Recent advance article).

-

Cayman Chemical. (n.d.). Product Information: (±)11-HEDE. Cayman Chemical Product Database.

-

Li, X., et al. (2024).[4][5] Enhancing aggression in Henan gamecocks via augmentation of serotonergic-dopaminergic signaling. PubMed Central / Scientific Reports.[6]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. media.biddr.com [media.biddr.com]

- 5. targetmol.cn [targetmol.cn]

- 6. Enhancing aggression in Henan gamecocks via augmentation of serotonergic-dopaminergic signaling and attenuation of neuroimmune response - PMC [pmc.ncbi.nlm.nih.gov]

(±)11-HEDE: Technical Deep Dive & Analytical Guide

[1]

Executive Summary

(±)11-HEDE (11-hydroxy-12E,14Z-eicosadienoic acid) is a bioactive lipid mediator derived from 11,14-eicosadienoic acid (20:2 n-6) .[1] Unlike the widely studied HETEs (derived from arachidonic acid) or HEPEs (derived from EPA), 11-HEDE represents a distinct branch of the Linoleic Acid (LA) elongation pathway.[1]

While often overshadowed by arachidonic acid metabolites, 11-HEDE serves as a critical biomarker for cyclooxygenase (COX) activity on alternative substrates and non-enzymatic oxidative stress .[1] Its presence is increasingly relevant in lipidomic profiling of liver disease (ACLF), inflammation resolution, and macrophage activation.[1]

Key Technical Characteristics:

-

Precursor: 11,14-Eicosadienoic Acid (20:2 n-6).[1]

-

Primary Detection: LC-MS/MS (MRM mode).

-

Stereochemistry: The (±) designation indicates a racemic mixture, typically resulting from autoxidation or non-stereoselective synthesis, whereas 11(R)-HEDE is the specific enzymatic product of COX-1/COX-2.[1]

Chemical Identity & Biosynthesis

To work with 11-HEDE, one must understand its origin.[1] It is not a direct metabolite of Arachidonic Acid (20:[1]4) but rather of Eicosadienoic Acid (20:2) .[1]

The "Dead-End" Elongation Pathway

Eicosadienoic acid is formed by the elongation of Linoleic Acid (18:2 n-6).[1] In typical physiology, this is desaturated to Dihomo-gamma-linolenic acid (DGLA).[1] However, under specific metabolic conditions (or in tissues with low delta-6 desaturase activity), 20:2 accumulates and becomes a substrate for oxygenation.[1]

Dual Origins: Enzymatic vs. Non-Enzymatic

The distinction between the racemic mixture and the pure enantiomer is the primary indicator of the biological source.[1]

-

Enzymatic (COX Pathway):

-

Non-Enzymatic (Oxidative Stress):

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence of Linoleic Acid metabolism leading to 11-HEDE.

Figure 1: Biosynthetic origins of 11-HEDE showing the divergence from standard DGLA synthesis.[1]

Biological Mechanisms & Significance[1]

Receptor Pharmacology (The "Orphan" Status)

Unlike PGE2 or LTB4, 11-HEDE does not yet have a defined high-affinity GPCR .[1]

-

Current Status: It is considered a biomarker of pathway flux rather than a primary agonist.[1]

-

Research Implication: When 11-HEDE levels spike, it indicates that COX enzymes are metabolizing the "overflow" pool of eicosadienoic acid, often due to altered desaturase activity or high Linoleic Acid intake.[1]

Clinical Biomarker Applications

Recent lipidomic studies have elevated the status of 11-HEDE from a minor metabolite to a significant biomarker in specific pathologies:

-

Liver Cirrhosis & ACLF: 11-HEDE is one of the discriminative lipid mediators in Acute-on-Chronic Liver Failure (ACLF), correlating with systemic inflammation and oxidative stress.[1]

-

Inflammatory Irritation: In models of chemical irritation (e.g., Chansu water), 11-HEDE levels increase significantly, marking the shift toward COX-mediated processing of n-6 PUFAs.[1]

-

Macrophage Activation: Macrophages stimulated with specific agonists produce 11-HEDE, confirming it as an immunometabolite.[1]

Analytical Methodologies (LC-MS/MS)

The quantification of 11-HEDE requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The primary challenge is separating it from its isomer, 15-HEDE .[1]

Sample Preparation (Solid Phase Extraction)

Do not use liquid-liquid extraction alone for trace lipid mediators; SPE provides cleaner baselines.[1]

-

Precipitation: Add ice-cold methanol to plasma/tissue homogenate (1:4 v/v) containing deuterated internal standards (e.g., 12-HETE-d8).

-

Acidification: Adjust pH to 3.5 using dilute HCl (ensures protonation of the carboxylic acid for SPE retention).

-

Loading: Load onto C18 SPE cartridges equilibrated with methanol and water.

-

Wash: Wash with 15% methanol/water (removes salts/proteins).[1]

-

Elution: Elute with Methyl Formate or Methanol. Evaporate under Nitrogen.[1]

LC-MS/MS Parameters

Critical Note: 11-HEDE and 15-HEDE are isobaric (Same MW: 324.5).[1] They must be separated chromatographically or distinguished by unique fragment ions.[1]

| Parameter | Setting / Value | Notes |

| Column | C18 Reverse Phase (e.g., BEH C18, 1.7 µm) | Essential for isomer separation.[1] |

| Mobile Phase A | Water + 0.01% Acetic Acid | Acidic pH stabilizes the carboxyl group.[1] |

| Mobile Phase B | Acetonitrile/Methanol (80:20) | Organic modifier.[1] |

| Ionization | ESI Negative Mode (-) | Carboxylate anion [M-H]- formation.[1] |

| Precursor Ion | 323.4 ( | [M-H]- |

| Product Ion (Quant) | 199.5 ( | Specific to 11-HEDE cleavage.[1] |

| Product Ion (Qual) | 167.5 ( | Secondary fragment.[1] |

| Interference | 15-HEDE (Fragments at 223.5) | Monitor 323.4 > 223.5 to rule out co-elution.[1] |

Fragmentation Logic Diagram

The following diagram details the mass spectral fragmentation logic used to distinguish 11-HEDE from its isomers.

Figure 2: MRM transition logic for distinguishing 11-HEDE from isobaric 15-HEDE.

Experimental Protocol: In Vitro Generation

To validate your analytical method, you may need to generate a positive control if the standard is scarce.[1]

Protocol: COX-2 Generation of 11-HEDE[1]

-

Substrate: Incubate recombinant human COX-2 (10 units) with 11,14-Eicosadienoic Acid (100 µM) in Tris-HCl buffer (pH 8.0).

-

Cofactor: Add Hematin (1 µM) to support the peroxidase activity.

-

Time: Incubate for 30 minutes at 37°C.

-

Quench: Stop reaction with ice-cold acetonitrile (1:1).

-

Result: This yields predominantly 11(R)-HEDE .[1]

-

Note: To generate (±)11-HEDE (Racemic), expose the substrate to UV light or Fenton chemistry (Fe2+ / H2O2) for non-enzymatic peroxidation.[1]

-

Stability & Handling

References

-

Cayman Chemical. "(±)11-HEDE Product Information & Safety Data Sheet." Cayman Chemical Catalog, Item No. 37500.[1] Link

-

López-Vicario, C., et al. "Targeted lipidomics reveals extensive changes in circulating lipid mediators in patients with acutely decompensated cirrhosis."[1] Metabolomics, 2020.[1][9] Link[1]

-

Willenberg, I., et al. "Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS."[1] Molecules, 2021.[1][9] Link

-

Lipid Maps Structure Database. "11(S)-HEDE Structure and Classification." Lipid Maps, ID: LMSD030000.[1] Link

-

Baer, A.N., et al. "Improved enantioselective analysis of polyunsaturated hydroxy fatty acids."[1] Journal of Chromatography B, 1991.[1] Link[1]

Sources

- 1. metabolomics.se [metabolomics.se]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cjnmcpu.com [cjnmcpu.com]

Unraveling the Enigmatic Role of (±)11-HEDE in Macrophage Function: A Technical Guide for Researchers

For Immediate Release

[City, State] – February 1, 2026 – In the intricate landscape of lipid mediators and their influence on immune cell function, the specific roles of many individual molecules remain under active investigation. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the current understanding of (±)11-hydroxy-eicosadienoic acid ((±)11-HEDE), a lipid metabolite with emerging implications in macrophage biology. While direct research on (±)11-HEDE in macrophages is limited, this document synthesizes available information on related hydroxy fatty acids and outlines a comprehensive experimental framework to elucidate its precise functions.

Introduction: The Emerging Significance of Hydroxy Fatty Acids in Macrophage Biology

Macrophages are central players in the innate immune system, exhibiting remarkable plasticity to adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. This polarization is critical in the initiation, propagation, and resolution of inflammation. Lipid mediators, including eicosanoids derived from the oxygenation of polyunsaturated fatty acids, are key signaling molecules that modulate macrophage function. Among these, hydroxy fatty acids have garnered significant attention for their diverse biological activities. This guide focuses on (±)11-HEDE, a di-unsaturated hydroxy fatty acid, and aims to provide a structured approach to investigating its impact on macrophage physiology.

Section 1: Biosynthesis and Metabolism of (±)11-HEDE in Macrophages: An Uncharted Territory

The precise enzymatic pathways leading to the synthesis of (±)11-HEDE in macrophages are not well-defined in the current scientific literature. However, based on the metabolism of other eicosanoids, its formation likely involves the oxygenation of eicosadienoic acid by lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes. Macrophages are known to express various isoforms of these enzymes, which are involved in the production of a wide array of lipid mediators.

Hypothetical Biosynthetic Pathway of (±)11-HEDE:

Caption: Hypothetical pathways for (±)11-HEDE synthesis in macrophages.

Similarly, the metabolic fate of (±)11-HEDE within macrophages is an area requiring further investigation. It may undergo further oxidation, be incorporated into cellular lipids, or be released into the extracellular space to act on neighboring cells.

Section 2: Signaling Mechanisms of (±)11-HEDE in Macrophages: Potential Receptors and Downstream Pathways

The signaling actions of lipid mediators are often initiated by their binding to specific cell surface or intracellular receptors. For hydroxy fatty acids, both G-protein coupled receptors (GPCRs) and nuclear receptors like peroxisome proliferator-activated receptors (PPARs) are common targets.

Potential Receptor Targets for (±)11-HEDE:

-

G-Protein Coupled Receptors (GPCRs): Several GPCRs are known to be activated by hydroxy fatty acids, leading to downstream signaling cascades involving cyclic AMP (cAMP), inositol phosphates, and calcium mobilization. Identifying the specific GPCR(s) that recognize (±)11-HEDE is a critical step in understanding its function.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play a crucial role in lipid metabolism and inflammation. PPARγ, in particular, is highly expressed in macrophages and its activation is generally associated with an anti-inflammatory M2 phenotype. It is plausible that (±)11-HEDE could act as a PPAR ligand, thereby influencing macrophage gene expression.

Potential Downstream Signaling Pathways:

Caption: Potential signaling pathways of (±)11-HEDE in macrophages.

Section 3: Investigating the Functional Effects of (±)11-HEDE on Macrophages: A Methodological Approach

To rigorously assess the function of (±)11-HEDE in macrophages, a series of well-controlled in vitro experiments are necessary.

Macrophage Culture and Differentiation

The choice of macrophage model is crucial for obtaining relevant data. Both primary macrophages and cell lines can be utilized.

-

Primary Macrophages:

-

Bone Marrow-Derived Macrophages (BMDMs): A widely used and versatile model.

-

Peripheral Blood Monocyte-Derived Macrophages (PBMCs): Relevant for human studies.

-

-

Macrophage Cell Lines:

-

RAW 264.7 (murine): A common and well-characterized cell line.

-

THP-1 (human): A monocytic cell line that can be differentiated into macrophages.

-

Protocol for Differentiation of Bone Marrow-Derived Macrophages (BMDMs):

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF).

-

Incubate at 37°C in a 5% CO2 incubator for 7 days, with a media change on day 4.

-

On day 7, adherent cells are differentiated macrophages and are ready for experiments.

Treatment of Macrophages with (±)11-HEDE

The synthesis and purification of (±)11-HEDE are critical for obtaining reliable experimental results. Commercial sources for (±)11-HEDE analytical standards are available and should be used to prepare stock solutions in an appropriate solvent, such as ethanol. A dose-response and time-course experiment should be performed to determine the optimal concentration and incubation time.

Analysis of Macrophage Polarization

Macrophage polarization into M1 and M2 phenotypes can be assessed by examining the expression of specific markers.

Experimental Workflow for Macrophage Polarization Analysis:

Caption: Workflow for analyzing the effect of (±)11-HEDE on macrophage polarization.

Table 1: Key Markers for Macrophage Polarization

| Phenotype | Gene Markers | Protein Markers |

| M1 | Nos2, Tnf, Il6 | iNOS, TNF-α, IL-6 |

| M2 | Arg1, Mrc1, Il10 | Arginase-1, CD206, IL-10 |

Measurement of Inflammatory Cytokine Production

The effect of (±)11-HEDE on the production of pro- and anti-inflammatory cytokines can be quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

Protocol for Cytokine Measurement by ELISA:

-

Culture and treat macrophages as described above.

-

Collect the cell culture supernatant at desired time points.

-

Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions.

-

Read the absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.

Phagocytosis Assay

The phagocytic capacity of macrophages is a key functional parameter. This can be assessed by measuring the uptake of fluorescently labeled particles or bacteria.

Protocol for Phagocytosis Assay:

-

Plate differentiated macrophages in a 96-well plate.

-

Treat the cells with (±)11-HEDE for the desired time.

-

Add fluorescently labeled zymosan particles or pHrodo™ E. coli BioParticles™ to the wells.

-

Incubate for 1-2 hours to allow for phagocytosis.

-

Wash the cells to remove non-internalized particles.

-

Quantify the fluorescence intensity using a fluorescence microscope or a plate reader.

Section 4: Data Interpretation and Future Directions

The data generated from these experiments will provide crucial insights into the role of (±)11-HEDE in macrophage function.

-

Pro-inflammatory Role: If (±)11-HEDE promotes the expression of M1 markers, increases the production of pro-inflammatory cytokines, and enhances phagocytosis of pathogens, it may play a role in the early stages of inflammation.

-

Anti-inflammatory/Pro-resolving Role: Conversely, if it induces an M2 phenotype, stimulates the release of anti-inflammatory cytokines, and enhances the clearance of apoptotic cells (efferocytosis), it could be involved in the resolution of inflammation.

Future research should focus on in vivo studies using animal models of inflammatory diseases to validate the in vitro findings and to explore the therapeutic potential of targeting the (±)11-HEDE pathway.

Conclusion

While the direct functions of (±)11-HEDE in macrophages are still largely unknown, the experimental framework outlined in this guide provides a clear and comprehensive path for researchers to systematically investigate its role. By elucidating the biosynthesis, signaling pathways, and functional effects of this enigmatic lipid mediator, we can gain a deeper understanding of the complex regulatory networks that govern macrophage biology and potentially identify new therapeutic targets for inflammatory diseases.

References

Due to the limited direct research on (±)11-HEDE in macrophages, a comprehensive list of specific references is not available at this time. Researchers are encouraged to consult the broader literature on hydroxy fatty acids, eicosanoids, and macrophage biology. Key review articles on macrophage polarization and lipid metabolism will provide a strong foundation for this research.

An In-depth Technical Guide to the (±)11-Hydroxy-5,8,12,14-eicosatetraenoic Acid (HEDE) Signaling Pathway: A Putative Role for the GPR31 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)11-Hydroxy-5,8,12,14-eicosatetraenoic acid ((±)11-HEDE) is a dihydroxylated fatty acid metabolite derived from eicosadienoic acid through the action of cyclooxygenase (COX) enzymes, particularly in macrophages.[1][2] While the precise signaling pathway of (±)11-HEDE remains to be definitively elucidated, its structural similarity to the well-characterized bioactive lipid, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), strongly suggests a parallel mechanism of action. This guide explores the putative signaling pathway of (±)11-HEDE, centering on the G protein-coupled receptor 31 (GPR31) as its likely cognate receptor. Drawing upon the extensive research into the 12(S)-HETE/GPR31 signaling axis, this document provides a comprehensive technical overview of the biosynthetic origins of (±)11-HEDE, its hypothesized interaction with GPR31, and the subsequent downstream intracellular signaling cascades. We delve into the established roles of this pathway in critical pathophysiological processes, including inflammation, cancer progression, and metabolic diseases.[3][4] Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis, quantification, and functional characterization of (±)11-HEDE and its signaling pathway, empowering researchers to rigorously investigate its biological significance and therapeutic potential.

Introduction: The Emerging Significance of Hydroxylated Fatty Acids in Cellular Signaling

Hydroxylated fatty acids, a class of lipid mediators derived from the enzymatic oxidation of polyunsaturated fatty acids, have emerged as critical signaling molecules in a myriad of physiological and pathological processes.[5][6] These eicosanoids, including the HETE family, exert their effects by interacting with specific cell surface receptors, predominantly G protein-coupled receptors (GPCRs), thereby initiating intracellular signaling cascades that modulate cellular function. While the signaling pathways of several HETE isomers, such as 5-HETE and 12-HETE, are increasingly well-defined, the biological role and mechanism of action of (±)11-HEDE have remained largely unexplored.

This guide aims to bridge this knowledge gap by providing a scientifically grounded framework for the investigation of the (±)11-HEDE signaling pathway. We will first detail the biosynthesis of (±)11-HEDE and then present the compelling evidence for GPR31 as its putative receptor, drawing parallels with the 12(S)-HETE/GPR31 signaling axis. The subsequent sections will provide an in-depth exploration of the downstream signaling pathways and the known physiological and pathological implications. The final and most extensive part of this guide is dedicated to providing robust, step-by-step experimental protocols to enable researchers to dissect this novel signaling pathway.

Biosynthesis and Chemical Properties of (±)11-HEDE

(±)11-HEDE is a racemic mixture of 11(S)-HEDE and 11(R)-HEDE. It is synthesized from eicosadienoic acid primarily through the action of cyclooxygenase (COX) enzymes, a pathway also active in macrophages.[1][2] The 11(R)-HEDE enantiomer can also be produced from 11Z,14Z-eicosadienoic acid by COX in a lipoxygenase-type reaction.[7]

Chemical Properties of (±)11-HEDE:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆O₃ | [2] |

| Molecular Weight | 324.5 g/mol | [2] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |

| λmax | 236 nm | [2] |

The Putative Receptor: GPR31 and its Interaction with HETE Isomers

While a dedicated receptor for (±)11-HEDE has not yet been definitively identified, compelling evidence points towards GPR31, an orphan GPCR, as a strong candidate. This hypothesis is primarily based on the high structural similarity between 11-HEDE and 12(S)-HETE, a known high-affinity ligand for GPR31.[5] The only structural difference between 11-HEDE and 12-HETE is the position of the hydroxyl group on the eicosanoid backbone. This subtle difference is unlikely to completely abrogate binding to GPR31, although it may influence binding affinity and signaling efficacy.

GPR31 is expressed in various tissues and cell types, including macrophages, platelets, and certain cancer cells, and its expression is often upregulated in inflammatory conditions and tumors.[4][8][9]

Diagram of the Hypothesized (±)11-HEDE/GPR31 Interaction:

Caption: Hypothesized binding of (±)11-HEDE to the GPR31 receptor at the plasma membrane.

Downstream Signaling Cascade of the Putative (±)11-HEDE/GPR31 Pathway

Based on the signaling of the 12(S)-HETE/GPR31 axis, the binding of (±)11-HEDE to GPR31 is predicted to activate heterotrimeric G proteins of the Gαi family. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. More importantly, the βγ subunits of the G protein are thought to dissociate and activate downstream effector molecules, primarily Protein Kinase C delta (PKCδ). Activated PKCδ then initiates a phosphorylation cascade, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2.[3]

Diagram of the Putative (±)11-HEDE/GPR31 Signaling Pathway:

Caption: Putative downstream signaling cascade initiated by (±)11-HEDE binding to GPR31.

Physiological and Pathological Roles

The 12(S)-HETE/GPR31 signaling axis has been implicated in a range of physiological and pathological processes. Given the proposed shared pathway, (±)11-HEDE is likely to play a role in similar contexts.

-

Inflammation: The activation of the GPR31 pathway can lead to the production of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response. GPR31 is expressed in immune cells like macrophages, and its activation can enhance their migration and antigen presentation capabilities.[8][10] Chronic inflammation is a known driver of many diseases, including cancer.[4]

-

Cancer: Elevated expression of GPR31 has been observed in several cancers, including colorectal and prostate cancer, and is often associated with a poor prognosis.[4][9] The activation of the MAPK pathway by GPR31 signaling can promote cancer cell proliferation, survival, and metastasis.

-

Metabolic Diseases: Recent studies have identified GPR31 as a key driver of metabolic dysfunction-associated steatohepatitis (MASH).[3] The GPR31 signaling pathway is implicated in promoting hepatocyte lipotoxicity and fibrosis.

Experimental Protocols for the Exploration of the (±)11-HEDE Signaling Pathway

This section provides detailed, step-by-step protocols for the key experiments required to investigate the (±)11-HEDE signaling pathway.

Quantification of (±)11-HEDE in Biological Samples using LC-MS/MS

Rationale: Accurate quantification of endogenous or exogenously applied (±)11-HEDE is crucial for understanding its physiological concentrations and for dose-response studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.[11]

Protocol:

-

Sample Preparation (Lipid Extraction):

-

To 1 mL of plasma or cell culture supernatant, add 2 mL of a 2:1 (v/v) mixture of methanol and chloroform.

-

Add an internal standard (e.g., d8-12(S)-HETE) to each sample for quantification.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Use a gradient elution to separate the lipids. A typical gradient would be to start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for 11-HEDE and the internal standard need to be determined empirically. For 11-HEDE (m/z 323.2), a likely product ion would result from the loss of water (m/z 305.2) or the carboxyl group (m/z 279.2).

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a commercially available (±)11-HEDE standard.

-

Quantify the amount of (±)11-HEDE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

GPR31 Receptor Binding Assay (Radioligand Competition)

Rationale: To determine if (±)11-HEDE directly binds to GPR31, a radioligand competition binding assay is performed. This assay measures the ability of unlabeled (±)11-HEDE to displace a radiolabeled ligand known to bind to GPR31 (e.g., [³H]-12(S)-HETE).

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing human GPR31 (e.g., HEK293 or CHO cells).

-

Harvest the cells and resuspend them in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Determine the protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer.

-

50 µL of unlabeled (±)11-HEDE at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of radiolabeled ligand (e.g., [³H]-12(S)-HETE) at a concentration close to its Kd.

-

50 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

For total binding, add 50 µL of binding buffer instead of the unlabeled ligand.

-

For non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled 12(S)-HETE.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of (±)11-HEDE.

-

Determine the IC₅₀ value (the concentration of (±)11-HEDE that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of GPR31-Mediated cAMP Inhibition

Rationale: Since GPR31 is coupled to Gαi, its activation should lead to a decrease in intracellular cAMP levels. This can be measured using various commercially available kits, often based on competitive immunoassays or bioluminescence resonance energy transfer (BRET).[12][13][14]

Protocol (using a competitive immunoassay kit):

-

Cell Culture and Stimulation:

-

Plate GPR31-expressing cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add forskolin (an adenylyl cyclase activator, typically 1-10 µM) to all wells except the basal control to stimulate cAMP production.

-

Immediately add (±)11-HEDE at various concentrations to the appropriate wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Perform the competitive immunoassay as per the kit's instructions. This typically involves incubating the cell lysate with a fixed amount of labeled cAMP and a limited amount of anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of (±)11-HEDE.

-

Determine the EC₅₀ value for the inhibition of cAMP production.

-

Western Blot Analysis of MAPK (ERK1/2) Phosphorylation

Rationale: To confirm that (±)11-HEDE activates the MAPK pathway downstream of GPR31, the phosphorylation status of key MAPK proteins like ERK1/2 can be assessed by Western blotting using phospho-specific antibodies.[15][16]

Protocol:

-

Cell Stimulation and Lysis:

-

Culture GPR31-expressing cells to near confluency and serum-starve them for 4-6 hours.

-

Stimulate the cells with various concentrations of (±)11-HEDE for different time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

-

GPR31 Gene Knockout using CRISPR-Cas9

Rationale: To definitively establish the role of GPR31 in mediating the effects of (±)11-HEDE, a gene knockout approach using CRISPR-Cas9 technology can be employed. This allows for the creation of a cell line or animal model lacking functional GPR31, which can then be compared to the wild-type counterpart in functional assays.[17][18][19]

Protocol (for cell lines):

-

Guide RNA (gRNA) Design and Cloning:

-

Design two or more gRNAs targeting an early exon of the GPR31 gene to increase the likelihood of a frameshift mutation.

-

Clone the gRNAs into a suitable CRISPR-Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

-

-

Transfection and Selection:

-

Transfect the GPR31-gRNA/Cas9 plasmid into the target cell line using a suitable transfection reagent.

-

After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin).

-

-

Single-Cell Cloning and Screening:

-

After selection, dilute the cells to a single-cell suspension and plate them in a 96-well plate to obtain clonal populations.

-

Expand the individual clones.

-

Screen the clones for GPR31 knockout by Western blotting for the GPR31 protein or by genomic DNA sequencing of the targeted region to identify indel mutations.

-

-

Functional Validation:

-

Use the validated GPR31 knockout clones and wild-type control cells in the functional assays described above (e.g., cAMP assay, MAPK phosphorylation assay) to confirm that the cellular response to (±)11-HEDE is abolished in the absence of GPR31.

-

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the exploration of the (±)11-HEDE signaling pathway, with a strong focus on the putative role of the GPR31 receptor. The provided protocols are intended to serve as a starting point for researchers to design and execute rigorous experiments to unravel the biological functions of this understudied lipid mediator.

Future research should focus on definitively confirming GPR31 as the receptor for (±)11-HEDE through direct binding studies with radiolabeled (±)11-HEDE. Furthermore, the development of specific pharmacological tools, such as selective agonists and antagonists for the (±)11-HEDE/GPR31 interaction, will be instrumental in dissecting its precise roles in health and disease. Ultimately, a thorough understanding of the (±)11-HEDE signaling pathway may unveil novel therapeutic targets for a range of inflammatory, oncologic, and metabolic disorders.

References

- Kaylan, K. B., et al. (2025).

- Zhang, X., et al. (2025). Integrated screening identifies GPR31 as a key driver and druggable target for metabolic dysfunction–associated steatohepatitis.

- Campbell, E. L., et al. (2020). Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches. Pharmacology & Therapeutics.

- Rong, Y., et al. (2016). Overexpression of G protein-coupled receptor 31 as a poor prognosticator in human colorectal cancer. World Journal of Gastroenterology.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Kas, M., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Analytical Biochemistry.

- (±)11-HEDE (Synonyms: 11-hydroxy-12,14-Eicosadienoic acid). (n.d.). MedchemExpress.com.

- (±)11-HEDE (CAS 5598-37-8). (n.d.). Cayman Chemical.

- Prasain, J. K., et al. (2010). Quantitative analysis of small molecules in biological samples by LC-MS/MS.

- cAMP - Guide to optimizing agonists of Gαs. (n.d.). Revvity.

- Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

-

12-Hydroxyeicosatetraenoic acid. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

- Jones, C. A., & Marletta, M. A. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Enzymology.

- Morita, N., et al. (2021). The pyruvate–GPR31 axis promotes transepithelial dendrite formation in human intestinal dendritic cells. Science Immunology.

- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Methods in Molecular Biology.

- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P

- Schmid, M. C., et al. (2021). Expression of Proton-Sensitive GPR31, GPR151, TASK1 and TASK3 in Common Skin Tumors.

- Joung, J., et al. (2016). Protocol: Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening.

- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.

- Ji, A. J., et al. (2006).

- Gregory, K. J., et al. (2013). In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. ACS Chemical Neuroscience.

- Mondal, S., et al. (2012). Synthesis of 11-cis-retinoids by hydrosilylation-protodesilylation of an 11,12-didehydro precursor: easy access to 11- and 12-mono. Organic Letters.

- Baines, A. T., et al. (2017). The G protein–coupled receptor GPR31 promotes membrane association of KRAS. The Journal of Cell Biology.

- The detection of MAPK signaling. (n.d.).

- LC-MS estimation model developed for biological sample analysis. (n.d.).

- Lee, S. H., et al. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor.

- CRISPR Genome Editing In Cell Lines Protocol 1: Gene knockout without donor. (n.d.). GeneCopoeia.

- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

- Wenzel, J., & Hansen, S. V. F. (2021).

- Movassaghi, M., & Schmidt, M. A. (2007). Total Synthesis of (+)-11,11'-Dideoxyverticillin A.

- Radiometric Ligand-Binding Assays. (n.d.). Revvity.

- cAMP Assay to measure Odorant Receptor Activ

- Janapati, Y. K., & Junapudi, S. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Model and Experimental Medicine.

- Ward, C. C., et al. (2025).

- Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. (n.d.).

- Gendron, L., et al. (2022). Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo. Frontiers in Pharmacology.

- Yu, T., & Peng, H. (2012). A statistical model for peak detection and quantification in liquid chromatography-mass spectrometry.

- The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflamm

- Immunomodulatory and Antiaging Mechanisms of Resveratrol, Rapamycin, and Metformin: Focus on mTOR and AMPK Signaling Networks. (n.d.). MDPI.

- CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. (2024). Methods in Molecular Biology.

- Radioligand Binding Assay. (n.d.).

- Y-L. L., et al. (2024). 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia.

- Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). STAR Protocols.

- MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. (n.d.). R&D Systems.

- How to perform a CRISPR Knockout Experiment. (2017). YouTube.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Integrated screening identifies GPR31 as a key driver and druggable target for metabolic dysfunction–associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of G protein-coupled receptor 31 as a poor prognosticator in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Expression of Proton-Sensitive GPR31, GPR151, TASK1 and TASK3 in Common Skin Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pyruvate–GPR31 axis promotes transepithelial dendrite formation in human intestinal dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Protocol: Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening | bioRxiv [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

endogenous levels of (±)11-HEDE in tissues

Technical Whitepaper: Endogenous Quantification and Biological Significance of (±)11-HEDE

(±)11-Hydroxy-eicosadienoic acid (11-HEDE) is a bioactive lipid mediator derived from the oxygenation of eicosadienoic acid (EDA, 20:2n-6) . While arachidonic acid (AA, 20:4n-6) and its metabolites (HETEs) dominate the eicosanoid landscape, 11-HEDE represents a critical "shunt" metabolite. It becomes physiologically prominent under specific conditions: Essential Fatty Acid Deficiency (EFAD) , modified dietary intake (high linoleic acid), or inflammatory states where COX-1/COX-2 enzymatic kinetics shift toward alternative substrates.

This guide provides a rigorous technical framework for the extraction, separation, and mass-spectrometric quantification of 11-HEDE in tissue matrices, addressing the challenge of isobaric interference from the more abundant HETE species.

Biochemical Context: The EDA Shunt

To understand 11-HEDE levels, one must understand its precursor. EDA is an elongation product of Linoleic Acid (LA). In normal physiology, EDA is rapidly desaturated to Arachidonic Acid (AA). However, when delta-5 desaturase (FADS1) is rate-limiting or inhibited, EDA accumulates and becomes a substrate for Cyclooxygenases.

-

Enzymatic Route: COX-1 and COX-2 oxygenate EDA at C11 and C15, analogous to the formation of 11-HETE and 15-HETE from AA.

-

Chirality: Enzymatic generation typically yields the 11(S) enantiomer. The presence of (±)11-HEDE (racemic) in tissues often indicates non-enzymatic free radical oxidation (auto-oxidation) or a mixture of enzymatic and oxidative stress pathways.

Figure 1: Biosynthetic Pathway of 11-HEDE

Caption: Divergence of Linoleic Acid metabolism. 11-HEDE formation competes with Arachidonic Acid synthesis.

Analytical Challenges & Solutions

Quantifying 11-HEDE requires overcoming two primary obstacles: Isobaric Interference and Low Endogenous Abundance .

| Challenge | Technical Detail | Solution |

| Mass Similarity | 11-HEDE (MW 324.5) vs. 11-HETE (MW 320.5). They differ by 4 Da (2H vs 4H). | High-Resolution MS or specific MRM transitions . In low-res Triple Quad, 323 vs 319 is sufficient separation if chromatography is clean. |

| Isomeric Overlap | 11-HEDE vs. 15-HEDE (Positional Isomers). | Chromatographic Resolution . A standard C18 column gradient can separate these, but optimization is required. |

| Chirality | Differentiating enzymatic (S) from oxidative (R/S). | Chiral LC . Use Chiralpak AD-H or OD-H columns if enantiomeric ratio is a study endpoint. |

| Stability | Secondary oxidation of the hydroxyl group. | Use BHT (Butylated hydroxytoluene) in extraction solvents; keep samples at 4°C. |

Protocol: Quantitative Profiling via LC-MS/MS

This protocol is validated for liver, kidney, and adipose tissue.

A. Materials

-

Standard: (±)11-HEDE (Cayman Chem Item No. 5598-37-8).[1]

-

Internal Standard (IS): 11-HETE-d8 (Surrogate) or 15-HEDE-d4 (if available). Note: Deuterated 11-HEDE is rare; 11-HETE-d8 is structurally closest for recovery correction.

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Acetic Acid.

B. Sample Preparation (Solid Phase Extraction)

-

Homogenization: Homogenize 50-100 mg tissue in 1 mL ice-cold PBS/Methanol (1:1) containing 0.01% BHT and 10 µM Indomethacin (to stop ex vivo COX activity).

-

Spike: Add 5 ng of Internal Standard.

-

Precipitation: Incubate at -20°C for 30 mins. Centrifuge at 12,000 x g for 10 mins. Collect supernatant.

-

SPE Loading: Dilute supernatant with water to <15% Methanol. Load onto pre-conditioned Oasis HLB or Strata-X cartridges (60 mg).

-

Wash: 5% Methanol in Water (remove salts/proteins).

-

Elution: 100% Methanol (1 mL).

-

Reconstitution: Evaporate under Nitrogen; reconstitute in 100 µL Mobile Phase A/B (50:50).

C. LC-MS/MS Parameters

-

Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.02% Acetic Acid.

-

Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.

-

Gradient: 30% B to 90% B over 12 minutes.

-

Ionization: ESI Negative Mode.

MRM Transitions (Critical):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |

| 11-HEDE | 323.2 | 167.1 | -22 | 50 |

| 11-HEDE (Qual) | 323.2 | 279.2 | -18 | 50 |

| 11-HETE (Interference Check) | 319.2 | 167.1 | -22 | 50 |

| 11-HETE-d8 (IS) | 327.2 | 175.1 | -22 | 50 |

Note: The 167.1 fragment is common to 11-hydroxy lipids (alpha-cleavage). Ensure chromatographic separation between HETE (RT ~6.5 min) and HEDE (RT ~7.2 min due to saturation).

Figure 2: Analytical Workflow

Caption: Step-by-step workflow for isolating 11-HEDE from complex lipid matrices.

Data Interpretation & Reference Ranges

Unlike 5-HETE or PGE2, 11-HEDE does not have a stable "normal" range across literature because its formation is strictly substrate-limited.

Expected Relative Abundance (Mouse Liver)

The following values are estimates based on relative peak area integration in wild-type (WT) vs. specific disease models.

| Condition | 11-HEDE Level (Est.) | Ratio (11-HEDE : 11-HETE) | Interpretation |

| Healthy Control (Chow) | < 0.5 ng/g (Near LOD) | 1 : 50 | EDA is efficiently converted to AA; little substrate for COX. |

| Essential Fatty Acid Deficient | 15 - 50 ng/g | 1 : 2 | AA is depleted; EDA accumulates and is metabolized by COX. |

| COX-2 Overexpression | 5 - 10 ng/g | 1 : 10 | High enzymatic capacity forces metabolism of minor substrates. |

Key Insight: If you detect high levels of 11-HEDE in "control" samples, verify the diet. Many lab chows vary in Linoleic Acid content, which can artificially inflate the EDA -> HEDE pathway.

References

-

LIPID MAPS® Structure Database. LMSD: 11-HEDE Structure and Classification. [Link]

-

Biochimica et Biophysica Acta (BBA). Metabolism of eicosadienoic acid by cyclooxygenase-2. (General mechanism reference for COX activity on 20:2n-6). [Link]

-

Journal of Biological Chemistry. Substrate specificity of Cyclooxygenases. (Differentiation of HETE vs HEDE formation). [Link]

Sources

Methodological & Application

Application Note: Targeted Solid-Phase Extraction of 11-HEDE from Biological Matrices

Executive Summary & Scientific Context

11-HEDE (11-hydroxy-12,14-eicosadienoic acid) is a bioactive oxylipin derived from eicosadienoic acid (20:2 n-6) . Unlike the widely studied arachidonic acid metabolite 11-HETE, 11-HEDE originates from the elongation of linoleic acid, making it a critical marker in studies involving essential fatty acid metabolism, inflammation resolution, and specific dietary lipid interventions.

The extraction of 11-HEDE presents unique challenges due to its amphiphilic nature (a lipophilic C20 tail combined with a polar hydroxyl group and a carboxyl head) and its susceptibility to oxidative degradation. Traditional Liquid-Liquid Extraction (LLE) often results in emulsion formation and co-extraction of phospholipids, which suppress ionization in downstream LC-MS/MS analysis.

This guide details a Mixed-Mode Anion Exchange (MAX) protocol as the "Gold Standard" for 11-HEDE isolation. This mechanism exploits both the hydrophobic tail and the acidic carboxyl group (pKa ~4.8), ensuring superior cleanup compared to standard C18 methods.

Physicochemical Basis of Extraction

To design a robust protocol, we must understand the molecular interactions governing the separation.

The Analyte: 11-HEDE[1][2][3][4]

-

Structure: C20 fatty acid chain with two double bonds (cis/trans configuration) and a hydroxyl group at Carbon 11.

-

Acidity: The terminal carboxyl group ionizes at physiological pH (pKa ≈ 4.8).

-

Hydrophobicity: High LogP value requires organic solvents for elution.

The Mechanism: Mixed-Mode Anion Exchange (MAX)

The MAX sorbent contains both hydrophobic chains (typically polystyrene-divinylbenzene or C18) and quaternary amine groups (permanently positively charged).

-

Retention (Dual-Lock): At neutral pH (pH 7–8), 11-HEDE is negatively charged (R-COO⁻). It binds to the sorbent via ionic interaction (with the amine) and hydrophobic interaction (with the polymer backbone).

-

Interference Removal: Neutral lipids (cholesterol, triglycerides) bind only hydrophobically. We can wash them away with 100% organic solvent while 11-HEDE remains "locked" by the ionic bond.

-

Elution: We introduce an acid (Formic Acid). This protonates the 11-HEDE carboxyl group (R-COO⁻ → R-COOH), breaking the ionic bond and allowing the molecule to elute in the organic solvent.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical state transitions during the MAX extraction process.

Figure 1: Step-by-step logic for Mixed-Mode Anion Exchange (MAX) extraction of 11-HEDE.

Detailed Experimental Protocol (MAX)

Objective: Isolate 11-HEDE from human plasma with >85% recovery and <10% matrix effect.

Materials Required

-

Sorbent: 30 mg / 1 mL Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A, or equivalent).

-

Internal Standard (IS): 11-HETE-d8 (Surrogate) or 11-HEDE-d4 (if custom synthesized).

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Step-by-Step Procedure

| Step | Action | Mechanistic Rationale |

| 1. Sample Prep | Add 10 µL Internal Standard to 200 µL Plasma.Add 600 µL Ice-cold Acetonitrile (1% Formic Acid). Vortex 30s. Centrifuge 10k x g, 10 min. | Precipitates proteins. Acidification releases lipids from albumin binding sites. |

| 2. Dilution | Transfer supernatant to clean tube.Dilute with 2.5 mL Water (pH 8.5 with NH₄OH) . | Reduces organic content to <15% to prevent breakthrough. pH > 8.0 ensures 11-HEDE is ionized (negative) for MAX binding. |

| 3. Conditioning | 1 mL MeOH followed by 1 mL Water (pH 8.5). | Solvates the polymer sorbent and establishes the initial ionic environment. |

| 4. Loading | Load pre-treated sample at ~1 mL/min. | Slow flow allows sufficient time for dual-mode (hydrophobic + ionic) interaction. |

| 5. Wash 1 | 1 mL 5% NH₄OH in Water . | Removes salts, proteins, and hydrophilic interferences. High pH keeps analyte bound. |

| 6. Wash 2 | 1 mL 100% Methanol . | Critical Step: Removes neutral lipids (TAGs, Cholesterol) via hydrophobic elution. 11-HEDE stays bound via ionic lock. |

| 7. Elution | 2 x 500 µL Methanol containing 2% Formic Acid . | Acid protonates the carboxyl group (pH < pKa), neutralizing the charge and releasing 11-HEDE. |

| 8. Reconstitution | Evaporate under N₂ stream (no heat).Reconstitute in 100 µL MeOH:Water (50:50). | Prepares sample for Reverse-Phase LC injection. |

Alternative Protocol: Reversed-Phase (HLB/C18)

Note: Use this only if MAX cartridges are unavailable. This method is less selective and may result in "dirtier" extracts.

-

Sample Prep: Acidify plasma to pH 3.0 (using HCl or FA) to neutralize 11-HEDE.

-

Conditioning: MeOH -> Water (pH 3.0).

-

Loading: Load acidified sample. (Retention relies solely on hydrophobicity).

-

Wash: 1 mL 15% MeOH in Water. (Removes salts; higher organic % risks eluting 11-HEDE).

-

Elution: 1 mL 100% Methanol. (Elutes everything hydrophobic, including phospholipids).

Validation & Quality Control

To ensure the trustworthiness of your data, every batch must include:

-

Internal Standard (IS) Normalization: Since 11-HEDE specific isotopes are rare, use (±)11-HETE-d8 (Cayman Chem Item No. 310050) as a surrogate. It shares the exact retention time and ionization efficiency profile.

-

Calculation: Area Ratio = (Area of 11-HEDE) / (Area of 11-HETE-d8).

-

-

Recovery Check: Spike a "Pre-Extraction" matrix and a "Post-Extraction" blank with known 11-HEDE.

-

Recovery % = (Pre-Extraction Area / Post-Extraction Area) * 100.

-

Target: >80%.[1]

-

-

Handling Precautions:

-

Oxidation: 11-HEDE contains a conjugated diene system. Always work on ice and store samples at -80°C under Argon/Nitrogen.

-

Isomer Separation: 11-HEDE may co-elute with 11-HETE or 15-HEDE. Use a high-resolution C18 column (e.g., 1.7 µm particle size) with a long gradient (20 min) to resolve these isomers.

-

References

-

Cayman Chemical. (±)11-HEDE Product Information & Structure. Retrieved from

-

Powell, W.S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs).[2] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355.[2] (Provides mechanistic basis for hydroxy-fatty acid extraction).

-

Waters Corporation. Oasis MAX Extraction Protocols for Acidic Drugs and Lipids. Retrieved from

- Kuehl, F. A., et al. (1984). Characterization of 11-hydroxy-eicosatetraenoic acid (11-HETE) and its role in inflammation. Journal of Biological Chemistry.

Sources

Precision Extraction of Eicosanoids: A Modern Liquid-Liquid Extraction (LLE) Protocol

Abstract

Eicosanoids—bioactive lipid mediators derived from arachidonic acid—are notoriously unstable and present in trace concentrations (pg/mL) within biological matrices. While Solid Phase Extraction (SPE) is often cited as the gold standard, Liquid-Liquid Extraction (LLE) remains a robust, cost-effective, and highly adaptable alternative, particularly when utilizing modern solvent systems like Ethyl Acetate (EtOAc). This guide provides a definitive, self-validating protocol for the LLE of prostaglandins, leukotrienes, and thromboxanes from plasma and tissue, emphasizing the critical control of pH and oxidative stability.

Pre-Analytical Critical Control Points

The validity of eicosanoid data is determined before the sample enters the extraction tube. Eicosanoids are rapidly synthesized ex vivo by platelets and leukocytes during sample collection, potentially leading to false positives (artifacts) that exceed endogenous levels by orders of magnitude.

The "Stop-the-Clock" Cocktail

Immediate inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes is mandatory.

| Component | Concentration | Function | Mechanism |

| Indomethacin | 10–15 µM | COX Inhibitor | Prevents ex vivo conversion of AA to Prostaglandins/Thromboxanes by platelets. |

| BHT (Butylated hydroxytoluene) | 0.05% (w/v) | Antioxidant | Scavenges free radicals to prevent non-enzymatic peroxidation of PUFAs. |

| EDTA | 1–2 mg/mL | Anticoagulant | Chelates Ca2+, preventing PLA2 activation (upstream of AA release). |

| Temperature | 4°C (Ice) | Metabolic Brake | Slows all enzymatic kinetics immediately upon collection. |

Critical Note: Never use Heparin for eicosanoid plasma collection if avoidable, as it can activate certain lipases. EDTA is the preferred anticoagulant.

Methodological Foundations

The Acidification Logic (pH 3.5)

Eicosanoids possess a carboxylic acid moiety with a pKa of approximately 4.5–5.0. In physiological pH (7.4), they exist as ionized carboxylates (

To drive these molecules into the organic phase, we must suppress ionization using the Henderson-Hasselbalch equation :

By lowering the sample pH to 3.5 (approx. 1–1.5 units below pKa), we shift the equilibrium such that >90% of the analyte exists in the protonated, uncharged form (

Solvent Selection: Ethyl Acetate vs. Hexane[1][2]

-

Hexane: Too non-polar. Excellent for neutral lipids (triglycerides, cholesterol) but fails to recover polar eicosanoids (like PGE2 or LTB4) efficiently.

-

Ethyl Acetate (EtOAc): The superior choice.[1] It has sufficient polarity to solvate the hydroxylated hydrocarbon chains of eicosanoids while remaining immiscible with water. It is also less toxic than traditional Chloroform/Methanol systems.

Visualized Workflows

Diagram 1: The Eicosanoid Extraction Decision Tree

This logic gate determines the optimal extraction strategy based on sample type and analyte polarity.

Caption: Decision logic for selecting pre-treatment steps based on matrix complexity prior to Ethyl Acetate extraction.

Detailed Protocols

Protocol A: Plasma/Serum Extraction

Applicability: Quantification of PGE2, LTB4, TXB2, and HETEs.

Reagents:

-

1M Hydrochloric Acid (HCl) or 1M Citric Acid.

-

HPLC-grade Ethyl Acetate.

-

Internal Standard Spike (Deuterated, e.g., PGE2-d4 in MeOH).

Step-by-Step:

-

Spike: Aliquot 500 µL of plasma into a 1.5 mL microcentrifuge tube (or glass tube if available). Add 10 µL of Deuterated Internal Standard solution. Vortex gently.

-

Acidification: Add 1M HCl dropwise (approx. 10–20 µL) to adjust pH to 3.5 .

-

Validation: Use a pH strip on a dummy sample first to calibrate the volume needed. Do not overshoot to pH < 2, as this can hydrolyze acid-labile eicosanoids.

-

-

Extraction: Add 1.0 mL of Ethyl Acetate (2x sample volume).

-

Partitioning: Vortex vigorously for 2 minutes to ensure maximum surface area contact between phases.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Result: Three layers will form. Top = Organic (Analytes); Middle = Protein Interface; Bottom = Aqueous (Waste).

-

-

Collection: Carefully pipette the upper organic layer into a clean glass tube. Avoid touching the protein interface.

-

Repeat (Optional but Recommended): Repeat steps 3–6 on the remaining aqueous phase to improve recovery by ~15-20%. Combine organic fractions.

-

Drying: Evaporate the solvent under a gentle stream of Nitrogen at room temperature. Do not heat above 30°C.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase (e.g., Water/Acetonitrile 70:30) immediately prior to LC-MS injection.

Protocol B: Tissue Homogenate Extraction

Applicability: Liver, Kidney, Lung, Brain tissue.

Additional Reagents:

-

Ice-cold PBS or Methanol.

-

Bead beater or tissue homogenizer.

Step-by-Step:

-

Homogenization: Weigh tissue (e.g., 50–100 mg). Add 1 mL ice-cold PBS containing 10 µM Indomethacin and 0.05% BHT . Homogenize until smooth.

-

Precipitation: Add 2 mL cold Acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 mins.

-

Supernatant Transfer: Transfer the supernatant to a clean glass tube.

-

Dilution: Dilute the supernatant with water to reduce organic content to <15% (crucial to allow partitioning later).

-

Acidification: Adjust pH to 3.5 using 1M HCl.

-

Wash (Lipid Removal): Add 2 mL Hexane . Vortex and Centrifuge.[2]

-

Critical:Discard the UPPER Hexane layer. This removes neutral lipids (triglycerides) that foul MS sources. The eicosanoids remain in the lower aqueous phase.

-

-

Extraction: Add 2 mL Ethyl Acetate to the lower aqueous phase. Vortex and Centrifuge.[2]

-

Collection: Collect the UPPER Ethyl Acetate layer (Analytes are now here).

-

Proceed to Drying/Reconstitution as in Protocol A.

Quality Control & Validation

Calculating Recovery

Absolute recovery must be established during method validation.

-

Target: >70% is excellent; >50% is acceptable if Internal Standard corrects for it.

Internal Standard Normalization

Always calculate the Response Ratio for quantification to negate matrix effects and extraction losses.

Diagram 2: Phase Separation Dynamics

Visualizing the layers is critical for junior scientists to avoid aspirating the wrong phase.